An In-depth Technical Guide to the Crystal Structure and Space Group of Praseodymium(III) Sulfate
An In-depth Technical Guide to the Crystal Structure and Space Group of Praseodymium(III) Sulfate
Introduction: The Structural Chemistry of a Key Lanthanide Sulfate
Praseodymium(III) sulfate, with the chemical formula Pr₂(SO₄)₃, is a fascinating inorganic compound that serves as a significant subject of study within the field of lanthanide chemistry. As a bright green crystalline solid, its importance extends to various research areas, including materials science and coordination chemistry.[1] The compound is known to exist in both an anhydrous state and as several hydrated forms, with the octahydrate, Pr₂(SO₄)₃·8H₂O, being the most commonly encountered.[1][2] The arrangement of atoms in these crystalline solids, defined by their crystal structure and space group, dictates their physical and chemical properties. This guide provides a detailed technical overview of the crystal structures of anhydrous and hydrated praseodymium(III) sulfate, offering insights for researchers and professionals in related scientific fields.
The Anhydrous Form: Praseodymium(III) Sulfate, Pr₂(SO₄)₃
The anhydrous form of praseodymium(III) sulfate has been a subject of detailed crystallographic studies. Its synthesis is typically achieved through precipitation methods, for instance, from a solution of praseodymium(III) nitrate.[3][4] A key characteristic of anhydrous Pr₂(SO₄)₃ is its hygroscopic nature, readily absorbing atmospheric water to form hydrates.[5] This necessitates careful handling and storage under anhydrous conditions to maintain its structural integrity.
Recent structural determination through Rietveld analysis of X-ray diffraction data has elucidated that anhydrous praseodymium(III) sulfate crystallizes in the monoclinic system.[3][5][6] The assigned space group is C2/c.[3][5][6] This structure is isostructural with other light rare-earth element sulfates, such as those of neodymium and europium.[3]
Crystallographic Data for Anhydrous Pr₂(SO₄)₃
The unit cell parameters for anhydrous praseodymium(III) sulfate, determined at 150 °C to mitigate hydration effects during analysis, are summarized in the table below.[5]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 21.6052(4) |
| b (Å) | 6.7237(1) |
| c (Å) | 6.9777(1) |
| β (°) | 107.9148(7) |
| Volume (ų) | 964.48(3) |
| Z | 4 |
Data obtained from Rietveld analysis at 150 °C.[3][5][6]
The Octahydrate: Praseodymium(III) Sulfate Octahydrate, Pr₂(SO₄)₃·8H₂O
The most stable and well-characterized hydrated form is praseodymium(III) sulfate octahydrate. It presents as vibrant green crystals and, unlike many salts, exhibits a peculiar inverse relationship between solubility and temperature; it is more soluble in cold water than in hot.[1][2] This property is often exploited during its crystallization.
The crystal structure of Pr₂(SO₄)₃·8H₂O is monoclinic.[1][2] However, there have been differing reports in the literature regarding its precise space group. While many sources assign it to the centrosymmetric space group C2/c (often denoted as C12/c1), a redetermination of the structure has suggested the non-centrosymmetric space group Cc.[2][7] This latter assignment was proposed to more accurately locate the water molecules and correctly define the coordination number of the praseodymium ion as 8.[7] In this arrangement, the praseodymium atom is coordinated by four oxygen atoms from four distinct sulfate groups and four oxygen atoms from water molecules, forming a distorted Archimedean antiprism.[7]
Comparative Crystallographic Data for Pr₂(SO₄)₃·8H₂O
The following table presents the unit cell parameters for the two reported space groups of praseodymium(III) sulfate octahydrate for comparative analysis.
| Parameter | Space Group C2/c (No. 15)[2] | Space Group Cc (No. 9)[7] |
| Crystal System | Monoclinic | Monoclinic |
| a | 13.700(2) Å | 13.675(3) Å |
| b | 6.861(1) Å | 6.832(3) Å |
| c | 18.453(2) Å | 18.426(3) Å |
| β | 102.80(1)° | 102.8(3)° |
| Z | 4 | 4 |
Other Hydrated and Related Structures
Praseodymium(III) sulfate is also known to form a pentahydrate, Pr₂(SO₄)₃·5H₂O, which also possesses a monoclinic crystal structure.[2] However, detailed crystallographic data for this form is less commonly reported in the literature. Additionally, under specific conditions, such as hydrothermal synthesis, other related compounds like praseodymium(III) sulfate hydroxide, Pr(SO₄)(OH), can be formed.[8] This compound also crystallizes in the monoclinic system and features a three-dimensional framework structure.[8]
Phase Transformations and Synthesis Workflow
The relationship between the anhydrous and hydrated forms of praseodymium(III) sulfate is primarily governed by temperature and the presence of water. The octahydrate will lose its water of crystallization upon heating, eventually leading to the anhydrous form.[2] Conversely, the anhydrous form is hygroscopic and will readily take up water from the atmosphere to form hydrates.[5]
Caption: Phase transitions of Praseodymium(III) sulfate.
Experimental Protocol: Synthesis of Praseodymium(III) Sulfate Octahydrate Crystals
This section details a standard laboratory procedure for the synthesis and crystallization of high-quality praseodymium(III) sulfate octahydrate crystals.
6.1. Materials and Reagents
-
Praseodymium(III,IV) oxide (Pr₆O₁₁) or Praseodymium(III) oxide (Pr₂O₃)
-
Dilute sulfuric acid (H₂SO₄)
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Deionized water
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Beaker
-
Magnetic stirrer and stir bar
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Ice bath
-
Filter paper and funnel
-
Crystallization dish
6.2. Step-by-Step Procedure
-
Preparation of the Praseodymium Salt Solution:
-
Slowly add praseodymium oxide powder to a beaker containing dilute sulfuric acid. The reaction is exothermic, and careful, portion-wise addition is recommended.
-
Causality: Sulfuric acid reacts with the praseodymium oxide to form praseodymium(III) sulfate and water. Using an oxide precursor is a common and effective method for synthesizing the corresponding salt.
-
-
Dissolution and Saturation:
-
Place the beaker in an ice bath and stir the mixture continuously.[1]
-
Causality: Praseodymium(III) sulfate has retrograde solubility, meaning its solubility decreases as the temperature increases.[1][2] Cooling the solution in an ice bath maximizes the amount of praseodymium sulfate that can be dissolved, leading to a supersaturated solution upon warming, which is essential for crystallization.
-
-
Filtration:
-
Once the oxide has completely reacted and dissolved, filter the solution to remove any unreacted starting material or solid impurities.
-
-
Crystallization:
-
Transfer the clear, green filtrate to a clean crystallization dish.
-
Cover the dish loosely with filter paper to allow for slow evaporation while preventing contamination from dust.
-
Leave the solution undisturbed in a cool, stable environment.
-
Causality: Slow evaporation of the solvent at a constant, cool temperature allows for the gradual formation of large, well-defined crystals. Rapid changes in temperature or fast evaporation would lead to the formation of a polycrystalline powder. The process may take several weeks for sizable crystals to develop.[1]
-
-
Crystal Harvesting and Storage:
-
Once the crystals have reached the desired size, carefully decant the mother liquor.
-
Gently wash the crystals with a small amount of ice-cold deionized water and dry them with filter paper.
-
The crystals are known to effloresce (lose water) in dry air, leading to a whitish appearance.[2] For long-term preservation, storing the crystals under liquid paraffin is a recommended practice.[1]
-
Conclusion
Praseodymium(III) sulfate presents a rich structural chemistry, with both its anhydrous and hydrated forms crystallizing in the monoclinic system. The anhydrous form adopts the C2/c space group, while the more commonly synthesized octahydrate has been characterized with both C2/c and Cc space groups, a point of note for crystallographers. The distinct, temperature-dependent solubility of these compounds not only makes them interesting from a fundamental perspective but also provides a practical handle for their synthesis and crystallization. The detailed structural and procedural information provided herein serves as a valuable resource for researchers working with lanthanide-based materials.
References
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Stanford Materials. (2025, November 7). Understanding Praseodymium Sulfate: A Comprehensive Study of Pr₂(SO₄)₃ Crystals. Stanford Materials. [Link]
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Wikipedia. (n.d.). Praseodymium(III) sulfate. Wikipedia. [Link]
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Denisenko, Y. G., Atuchin, V. V., Molokeev, M. S., Sedykh, A. E., Khritokhin, N. A., Aleksandrovsky, A. S., Oreshonkov, A. S., Shestakov, N. P., Adichtchev, S. V., Pugachev, A. M., Sal'nikova, E. I., Andreev, O. V., Razumkova, I. A., & Müller-Buschbaum, K. (2022). Exploration of the Crystal Structure and Thermal and Spectroscopic Properties of Monoclinic Praseodymium Sulfate Pr2(SO4)3. Molecules, 27(12), 3966. [Link]
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ResearchGate. (n.d.). Redetermination of the crystal structure of praseodymium sulfate octahydrate, Pr2(SO4)3 · 8H2O. ResearchGate. [Link]
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MDPI. (2022, June 21). Exploration of the Crystal Structure and Thermal and Spectroscopic Properties of Monoclinic Praseodymium Sulfate Pr2(SO4)3. MDPI. [Link]
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National Center for Biotechnology Information. (n.d.). Praseodymium(III) sulfate hydroxide, Pr(SO4)(OH). National Center for Biotechnology Information. [Link]
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ResearchGate. (2022, June 17). (PDF) Exploration of the Crystal Structure and Thermal and Spectroscopic Properties of Monoclinic Praseodymium Sulfate Pr2(SO4)3. ResearchGate. [Link]
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PubMed. (2022, June 21). Exploration of the Crystal Structure and Thermal and Spectroscopic Properties of Monoclinic Praseodymium Sulfate Pr2(SO4)3. PubMed. [Link]
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